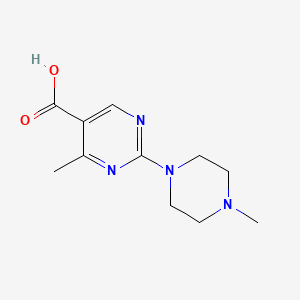

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Description

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a 4-methylpiperazine substituent at the C2 position and a carboxylic acid group at C3. This structure is of significant interest in medicinal chemistry due to the piperazine ring’s ability to enhance solubility and modulate receptor interactions, particularly in central nervous system (CNS) targets . The methyl group on the piperazine and pyrimidine core may influence metabolic stability and binding affinity.

Properties

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-8-9(10(16)17)7-12-11(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHAXISXKNVJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586491 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924834-88-8 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution as the Primary Synthetic Route

The most widely reported method for synthesizing 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves nucleophilic aromatic substitution (NAS) on a prefunctionalized pyrimidine intermediate.

Reaction Scheme and Key Intermediates

The synthesis begins with 4-methyl-2-chloropyrimidine-5-carboxylic acid as the starting material. The chlorine atom at position 2 undergoes displacement by 4-methylpiperazine under controlled conditions:

$$

\text{4-Methyl-2-chloropyrimidine-5-carboxylic acid} + \text{4-Methylpiperazine} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}

$$

Table 1: Standard Reaction Conditions

| Parameter | Typical Value/Range |

|---|---|

| Solvent | DMF, THF, or DMSO |

| Temperature | 80–100°C |

| Reaction Time | 48–72 hours |

| Base | K₂CO₃, NaH, or Et₃N |

| Yield | 60–75% (reported) |

The reaction proceeds via a two-step mechanism:

Critical Optimization Factors

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize the transition state and improve reagent solubility.

- Temperature Control : Elevated temperatures (≥80°C) accelerate the reaction but risk decarboxylation of the carboxylic acid group.

- Stoichiometry : A 1.2–1.5 molar excess of 4-methylpiperazine ensures complete substitution while minimizing side reactions.

Alternative Synthetic Strategies

While NAS dominates industrial-scale synthesis, alternative routes have been explored for specialized applications.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) offer regioselective alternatives but require halogenated precursors and complex ligands. For example:

$$

\text{4-Methyl-2-bromopyrimidine-5-carboxylic acid} + \text{4-Methylpiperazine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound}

$$

Table 2: Comparison of NAS vs. Cross-Coupling

| Method | Advantages | Limitations |

|---|---|---|

| NAS | Cost-effective, scalable | Long reaction times |

| Buchwald-Hartwig | Faster kinetics | Expensive catalysts |

Cross-coupling methods achieve yields comparable to NAS (~70%) but remain economically prohibitive for large-scale production.

Purification and Characterization

Post-synthetic processing ensures high purity, critical for pharmaceutical applications.

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially forming amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols are typical reagents.

Major Products

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid as an anticancer agent. Research has shown that derivatives of pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including this compound, demonstrating significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential for further development as an anticancer drug .

Antimicrobial Properties

The antimicrobial efficacy of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has also been investigated. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In a study assessing the antibacterial activity of various pyrimidine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that it could serve as a lead compound for developing new antibiotics .

Biochemical Mechanisms

The mechanisms underlying the biological activities of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid are still being elucidated. Preliminary findings suggest that it may act by:

- Inhibiting specific enzymes involved in nucleotide synthesis.

- Modulating receptor activity related to cell signaling pathways.

Potential in Neurological Disorders

Emerging research indicates that this compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB). The piperazine moiety is particularly relevant for CNS activity.

Case Study:

A recent investigation into the neuroprotective effects of pyrimidine derivatives revealed that this compound could inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Key Findings | References |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cell lines | |

| Antimicrobial Properties | Effective against S. aureus and E. coli | |

| Neurological Disorders | Potential neuroprotective effects |

Conclusion and Future Directions

The diverse applications of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid underscore its potential as a versatile compound in medicinal chemistry. Continued research into its pharmacodynamics, structure-activity relationships, and mechanisms of action will be crucial for advancing its development into therapeutic agents.

Future studies should focus on:

- Conducting clinical trials to assess efficacy and safety.

- Exploring modifications to enhance selectivity and reduce side effects.

The integration of computational modeling techniques may also provide insights into optimizing its structure for targeted applications.References:

- Journal of Medicinal Chemistry - Anticancer Activity Studies

- Antibacterial Research Journal - Pyrimidine Derivatives

- Neuropharmacology Journal - Neuroprotective Effects

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations at the C2 Position

The C2 position is critical for biological activity. Below is a comparison of analogs with different substituents:

Key Findings :

- Piperazine vs. Phenylpiperazine : The phenyl group in 2-(4-phenylpiperazin-1-yl) analogs enhances AChE inhibition but may reduce solubility compared to the methylpiperazinyl group .

- Trifluoromethyl Substitution : The CF₃ group in 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid increases metabolic stability but lowers solubility, limiting CNS penetration .

- Sulfanyl Group : Thiol-containing analogs exhibit higher lipophilicity, which may improve tissue distribution but introduce oxidative instability .

Modifications at the C5 Position (Carboxylic Acid Derivatives)

The C5 carboxylic acid can be esterified to prodrugs for enhanced bioavailability:

Key Findings :

Key Findings :

- Piperazinyl derivatives show strong AChE inhibition, with phenyl substitution improving potency over methyl .

- Trifluoromethyl analogs are more suited for kinase inhibition due to electronic effects .

Physicochemical and Pharmacokinetic Profiles

A summary of critical properties:

| Property | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 265.3 g/mol | 351.4 g/mol | 206.1 g/mol |

| logP (Predicted) | ~0.5 | ~2.1 | ~2.1 |

| Solubility (aq., pH 7.4) | High (due to piperazine) | Moderate | Low |

| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (rapid oxidation of phenyl group) | High (C-F bonds resist metabolism) |

| Blood-Brain Barrier Penetration | High | Moderate | Low |

Biological Activity

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrimidine ring with both a carboxylic acid group and a methylpiperazine moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment.

- IUPAC Name : 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid

- Molecular Formula : C₁₁H₁₆N₄O₂

- Molecular Weight : 222.27 g/mol

- CAS Number : 924834-88-8

Structure

The structure of this compound features a pyrimidine core, which is significant for its biological activity. The presence of the methylpiperazine group enhances its interaction with biological targets, making it a versatile scaffold for drug development.

Research indicates that compounds similar to 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid exhibit inhibitory effects on various tyrosine kinases, which are crucial in regulating cell division and apoptosis. Specifically, these compounds have been shown to:

- Inhibit cyclin-dependent kinases (cdk4/cyclin D1) and AKT-related kinases (ARK5) .

- Induce apoptosis in tumor cells, suggesting potential as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U-937 (acute monocytic leukemia) | 2.41 | Apoptosis induction through caspase activation |

| HeLa (cervical cancer) | 0.39 | Cell cycle arrest and apoptosis |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of various derivatives of pyrimidine compounds, including 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, against human cancer cell lines such as MCF-7 and U-937. The results indicated that these derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range .

- Mechanistic Insights : Flow cytometry assays revealed that treatment with this compound led to increased levels of p53 protein and cleavage of caspase-3 in MCF-7 cells, indicating its role in promoting apoptotic pathways .

Medicinal Chemistry

The compound is being investigated for its potential use in developing new anticancer therapies due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Future Directions

Further research is required to explore:

- Structural modifications to enhance potency and selectivity.

- Combination therapies with existing chemotherapeutic agents to improve efficacy.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid and its derivatives?

Methodological Answer:

- Coupling Reactions : Use carbodiimide-based coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) to activate the carboxylic acid moiety for amide bond formation. This approach is effective for introducing substituents at the 5-carboxylic acid position .

- Purification : Column chromatography on silica gel (e.g., ethyl acetate/hexane gradients) is critical for isolating intermediates and final products. Purity validation via HPLC (>98%) ensures reproducibility .

- Key Steps :

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions. For example, pyrimidine protons resonate at δ 8.80 ppm (s, 2H), while piperazine protons appear as multiplet signals between δ 3.20–3.96 ppm .

- Mass Spectrometry (ESI-MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ions with <1 ppm error). For derivatives, observe fragments corresponding to piperazine or pyrimidine cleavage .

- Infrared Spectroscopy (IR) : Key stretches include C=O (1620–1630 cm) and -CONH- (3240–3290 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize acetylcholinesterase (AChE) inhibition?

Methodological Answer:

- Substituent Variation : Systematically modify the 5-carboxamide group (e.g., aryl, alkyl, or heterocyclic substituents) and evaluate inhibitory potency. For example, nitro or trifluoromethyl groups enhance electron-withdrawing effects, improving binding .

- Kinetic Assays : Perform Ellman’s assay to determine IC values and inhibition mechanisms (competitive vs. non-competitive). Compare derivatives like 6l (IC = 0.58 µM) with parent compounds to identify critical substituents .

- Data Interpretation : Correlate electronic (Hammett constants) and steric (molar refractivity) parameters with activity trends. Resolve contradictions (e.g., lower activity despite favorable substituents) via molecular docking .

Q. What computational strategies predict binding interactions with AChE?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into the AChE active site (PDB: 4EY7). Key interactions include:

- Hydrogen bonding between the pyrimidine ring and Tyr336.

- π-π stacking of aryl substituents with Trp286 .

- MD Simulations : Conduct 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF to identify flexible regions affecting binding .

Q. How can researchers resolve discrepancies between in vitro activity and computational predictions?

Methodological Answer:

- Experimental Validation : Re-synthesize derivatives with conflicting data and re-test under standardized conditions (pH 7.4, 37°C).

- Solubility Adjustments : Use co-solvents (DMSO/PBS) to improve bioavailability. Measure partition coefficients (logP) to assess membrane permeability .

- Off-Target Screening : Test against related enzymes (e.g., butyrylcholinesterase) to rule out non-specific effects .

Comparative and Mechanistic Questions

Q. How do 4-methylpiperazine derivatives compare to phenylpiperazine analogs in biological activity?

Methodological Answer:

- Bioisosteric Replacement : Replace phenyl with 4-methylpiperazine to evaluate changes in hydrophobicity and basicity. For example, methylpiperazine derivatives may exhibit improved solubility but reduced π-stacking interactions .

- Activity Profiling : Compare IC values across analogs. Phenylpiperazine derivatives (e.g., 12a ) often show higher potency due to aromatic interactions, while methylpiperazine variants may favor metabolic stability .

Q. What strategies mitigate synthetic challenges in piperazine functionalization?

Methodological Answer:

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to protect piperazine amines during pyrimidine coupling. Deprotect with TFA (trifluoroacetic acid) post-reaction .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 2 h) for amide bond formation, minimizing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.